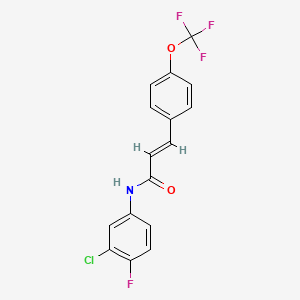![molecular formula C22H18N4O B2625611 3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea CAS No. 2034337-26-1](/img/structure/B2625611.png)
3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a bipyridine moiety and a naphthalene group linked through a urea bond
Mecanismo De Acción
Target of Action
The primary targets of the compound 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It has been observed that the compound exhibits photoluminescent properties, showing characteristic emissions when excited at certain wavelengths .
Biochemical Pathways
Given the compound’s photoluminescent properties, it is possible that it may interact with pathways involving light-sensitive proteins or other molecules .
Result of Action
Given the compound’s photoluminescent properties, it is possible that it may have effects on cellular processes involving light-sensitive molecules .
Action Environment
The action, efficacy, and stability of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea may be influenced by various environmental factors. For instance, the compound’s photoluminescent properties suggest that light conditions could potentially influence its action . Other factors, such as temperature, pH, and the presence of other molecules, could also play a role.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea typically involves the reaction of 2,4’-bipyridine-5-carboxylic acid with naphthalen-1-ylmethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced urea derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Methylpyridin-2-yl)-3-naphthalen-1-yl-urea
- 3-(Naphthalen-1-yl)-1-phenylurea
- 3-(Naphthalen-1-yl)-1-(pyridin-2-yl)urea
Uniqueness
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea is unique due to the presence of both bipyridine and naphthalene moieties, which confer distinct electronic and steric properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c27-22(25-14-18-6-3-5-16-4-1-2-7-20(16)18)26-19-8-9-21(24-15-19)17-10-12-23-13-11-17/h1-13,15H,14H2,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFSXVGSOUXLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,6-difluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625528.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2625529.png)
![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2625530.png)
![N-cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625534.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2625536.png)
![(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2625537.png)
amine](/img/structure/B2625538.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2625540.png)
![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)

![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)

